molecular formula C17H25NO4 B2555483 2-((tert-Butoxycarbonyl)amino)-4-methyl-3-phenylpentanoic acid CAS No. 2145602-51-1

2-((tert-Butoxycarbonyl)amino)-4-methyl-3-phenylpentanoic acid

Cat. No.: B2555483
CAS No.: 2145602-51-1
M. Wt: 307.39
InChI Key: BAHBSGZLRBMWCQ-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-4-methyl-3-phenylpentanoic acid is a Boc-protected amino acid derivative widely employed as a chiral intermediate in pharmaceutical synthesis. Its structure features a tert-butoxycarbonyl (Boc) group protecting the amino functionality, a phenyl substituent at position 3, and a methyl group at position 4 on a pentanoic acid backbone. This compound is critical in medicinal chemistry, particularly in the design of anticancer inhibitors. For example, it serves as a precursor in synthesizing type D (e.g., CW1–CW10) and type L (e.g., CW11–CW20) inhibitors, which exhibit stereochemistry-dependent activity against cancer targets . The Boc group enhances solubility and stability during synthetic processes while allowing selective deprotection under mild acidic conditions.

Properties

IUPAC Name

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-11(2)13(12-9-7-6-8-10-12)14(15(19)20)18-16(21)22-17(3,4)5/h6-11,13-14H,1-5H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHBSGZLRBMWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)C(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((tert-Butoxycarbonyl)amino)-4-methyl-3-phenylpentanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.

    Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions often involve strong acids like trifluoroacetic acid (TFA) for Boc deprotection, followed by nucleophiles for substitution.

Major Products: The major products depend on the specific reaction conditions but can include various substituted amino acids, alcohols, and other derivatives.

Scientific Research Applications

Role in Organic Synthesis

The Boc group is widely utilized as a protecting group for amines, allowing for selective reactions without premature deprotection. This characteristic is particularly valuable in the synthesis of peptides and other complex organic molecules. The compound's stability under acidic conditions facilitates its use as an intermediate in various synthetic pathways.

Key Synthesis Steps:

  • Protection of the amino group using tert-butoxycarbonyl.
  • Formation of peptide bonds through coupling reactions with other amino acids or coupling reagents.
  • Deprotection under acidic conditions to yield the free amino acid or peptide.

Medicinal Chemistry Applications

In medicinal chemistry, 2-((tert-Butoxycarbonyl)amino)-4-methyl-3-phenylpentanoic acid serves as a precursor for designing inhibitors that target specific biological pathways. Although specific biological data on this compound may be limited, similar Boc-protected amino acids have been explored for their potential in enzyme inhibition and modulation of protein structure and function.

Potential Biological Activities:

  • Enzyme Inhibition: Compounds with similar structures have shown promise in inhibiting various enzymes, which is crucial in developing therapeutic agents.
  • Protein Interaction Studies: The compound can be used to study interactions between peptides and proteins, aiding in understanding protein structure and function.

Case Studies and Research Findings

Various studies have highlighted the importance of Boc-protected amino acids in drug development and organic synthesis:

Study Focus Findings
Güzel-Akdemir et al. (2021)Anticancer ActivityInvestigated derivatives of thiazolidinones incorporating Boc-protected amino acids, revealing significant anticancer properties against leukemia and CNS cancer cell lines .
Research on Peptide SynthesisSynthesis TechniquesDemonstrated efficient methods for synthesizing peptides using Boc-protected amino acids, emphasizing their role in controlling reaction selectivity.
Structural StudiesCrystallographyAnalyzed the crystal structure of related compounds to understand the influence of the Boc group on molecular conformation and stability .

Mechanism of Action

The compound exerts its effects primarily through its ability to protect the amino group during synthetic processes. The Boc group stabilizes the amino acid, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, facilitating the synthesis of peptides and other compounds. The molecular targets and pathways involved are typically those associated with peptide bond formation and amino acid chemistry.

Comparison with Similar Compounds

Table 1: Key Structural and Application Differences

Compound Name CAS Number Molecular Formula Substituents Stereochemistry Key Applications
2-((tert-Butoxycarbonyl)amino)-4-methyl-3-phenylpentanoic acid Not Provided C₁₇H₂₅NO₄ Phenyl (C₆H₅) at C3, methyl at C4 R/S configurable Anticancer inhibitor synthesis
(R)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid 828254-17-7 C₁₂H₂₃NO₄ Methyl at C4, aminomethyl at C2 R-configuration Peptide synthesis intermediates
(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid 55780-90-0 C₁₁H₂₁NO₄ Methyl at C3 2R,3S Laboratory research reagents
(S)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid 179412-79-4 C₁₁H₂₁NO₄ Methyl at C4, amino at C3 S-configuration Pharmaceutical ingredient synthesis

Key Observations:

Backbone Length: Pentanoic acid derivatives (e.g., target compound) offer greater conformational flexibility than shorter-chain analogs (e.g., propanoic acid derivatives in ), influencing binding affinity to biological targets.

Stereochemical Influence: The target compound’s configurational flexibility (R/S) allows tailored synthesis of type D (R-configuration) and type L (S-configuration) inhibitors, which exhibit divergent anticancer activities . In contrast, compounds like (2R,3S)-2-((tert-Boc)amino)-3-methylpentanoic acid () have fixed stereochemistry, limiting their utility in enantioselective syntheses.

Synthetic Routes: The target compound is synthesized from iodophenylpropanoic acid precursors via Suzuki-Miyaura coupling or similar cross-coupling reactions . Analogous compounds, such as (S)-3-((tert-Boc)amino)-4-methylpentanoic acid, are derived from cyclopentanecarboxylic acid or via reductive amination (), highlighting substituent-dependent pathway variations.

Biological Activity

2-((tert-Butoxycarbonyl)amino)-4-methyl-3-phenylpentanoic acid, also known as Boc-amino acid, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structural characteristics, and biological implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 2-((tert-Butoxycarbonyl)amino)-4-methyl-3-phenylpentanoic acid is C17H25NO4. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine groups. The structure includes a phenyl group and a branched pentanoic acid backbone, contributing to its unique biochemical properties.

PropertyValue
Molecular Weight293.39 g/mol
Melting Point76–80 °C
SolubilitySoluble in organic solvents
CAS Number2145602-51-1

Synthesis

The synthesis of 2-((tert-butoxycarbonyl)amino)-4-methyl-3-phenylpentanoic acid involves several steps, typically beginning with the racemic mixture of 3-amino-4-methyl-3-phenylbutanoic acid. The compound can be synthesized through acylation reactions followed by purification techniques such as crystallization or chromatography. The enantiomeric purity can be achieved through chiral resolution methods, enhancing its applicability in biological studies .

The biological activity of 2-((tert-butoxycarbonyl)amino)-4-methyl-3-phenylpentanoic acid is primarily attributed to its interaction with various biological targets. Preliminary studies indicate that compounds with a similar structure may exhibit neuroprotective properties, potentially influencing dopaminergic pathways. The Boc group serves as a protective moiety that can be removed to yield biologically active amines, which may enhance their pharmacological profiles .

Case Studies and Findings

  • Neuroprotective Effects : Research has shown that derivatives of Boc-protected amino acids can elicit hypothermic responses in animal models, suggesting potential neuroprotective effects against conditions like Parkinson's disease. These findings indicate that the compound may modulate dopaminergic activity, although further studies are needed to clarify these mechanisms .
  • Antiparkinson Activity : In a study exploring various derivatives for antiparkinson activity, compounds similar to 2-((tert-butoxycarbonyl)amino)-4-methyl-3-phenylpentanoic acid were synthesized and tested. Some derivatives demonstrated significant efficacy in reversing motor deficits induced by reserpine in mice models .
  • In Vitro Studies : Additional in vitro studies have indicated that Boc-protected amino acids can influence cell signaling pathways involved in neuroprotection and apoptosis. The ability to modulate these pathways suggests potential therapeutic applications in neurodegenerative diseases .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. Its removal under acidic conditions enables access to the free amine for further functionalization.

Reaction Conditions and Outcomes:

Acid UsedSolventTemperatureYieldReference
Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room temperatureQuantitative
HCl (gaseous)Dioxane0°C to RT90–95%

Mechanistic Insight :

  • TFA cleaves the Boc group via protonation of the carbamate oxygen, followed by elimination of CO₂ and tert-butanol.

  • The reaction is typically rapid (<2 h) and compatible with acid-stable functional groups .

Carboxylic Acid Functionalization

The carboxylic acid moiety participates in coupling reactions to form amides or esters, critical for peptide synthesis.

Example: Amide Bond Formation

Coupling AgentBaseSolventYieldProduct ApplicationReference
HATU/HOAtTriethylamineDMF85%Tubulysin analog intermediates
DCC/NHSDMAPTHF78%Model peptide conjugates

Procedure :

  • Activate the carboxylic acid with HATU/HOAt in DMF at 0°C.

  • Add the amine nucleophile (e.g., methyl (2S,4R)-4-amino-2-methyl-5-phenylpentanoate) and stir at RT for 3 h .

Hydrogenation of α,β-Unsaturated Precursors

The saturated pentanoic acid derivative is synthesized via asymmetric hydrogenation of α,β-unsaturated analogs, a key step in producing chiral intermediates.

Catalytic Hydrogenation Data:

Catalyst SystemPressure (H₂)SolventTemperatureYieldSelectivity (dr/ee)Reference
Ru-Mandyphos SL-M004-120 barEthanol40°C87%99% dr
Rh-ChenPhos20 atmCF₃CH₂OHRT99%95% ee

Key Observations :

  • Ru catalysts with chiral ligands (e.g., Mandyphos) achieve high diastereoselectivity (>99:1 dr) .

  • Rhodium complexes enable enantioselective hydrogenation with up to 95% ee for α-oxy substrates .

Recrystallization and Purification

Post-reaction purification is critical for isolating high-purity products.

Solvent SystemPurityCrystallization YieldReference
Isopropyl acetate/heptane>99%86.9%
Ethanol/water98%90%

Procedure :

  • Dissolve the crude product in isopropyl acetate, add heptane, and cool to RT to induce crystallization .

Stability and Side Reactions

  • Thermal Stability : Decomposition occurs above 150°C, releasing CO₂ and tert-butanol.

  • Nitro Group Interference : In related nitro-containing analogs, reduction of nitro to amine may compete with Boc deprotection.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-((tert-Butoxycarbonyl)amino)-4-methyl-3-phenylpentanoic acid to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate protecting groups and reaction conditions. For Boc-protected amino acids like this compound, tert-butoxycarbonyl (Boc) groups are stable under acidic conditions but require careful deprotection. Use anhydrous solvents (e.g., DMF or THF) and catalysts like HOBt/DCC for peptide coupling. Monitor reaction progress via TLC or HPLC. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical. Refer to protocols for structurally similar Boc-amino acids, such as (3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid, which employs analogous protective strategies .

Q. How can researchers validate the structural integrity of this compound after synthesis?

  • Methodological Answer : Combine spectroscopic techniques:
  • NMR : Analyze 1^1H and 13^13C spectra to confirm backbone structure, Boc-group presence (δ ~1.4 ppm for tert-butyl), and stereochemistry.
  • FT-IR : Identify characteristic peaks (e.g., C=O stretch at ~1700 cm1^{-1} for the carboxylic acid and Boc carbonyl).
  • Mass Spectrometry : Use HRMS (High-Resolution MS) to verify molecular ion ([M+H]+^+) and fragmentation patterns. Cross-reference with databases like PubChem for similar compounds, such as (S)-3-(4-Acetylphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, which shares functional groups .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported physical properties (e.g., melting points) for this compound?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Perform:
  • DSC (Differential Scanning Calorimetry) : To identify phase transitions and confirm melting points.
  • PXRD (Powder X-ray Diffraction) : Compare crystalline patterns with literature data.
  • Repetition under Controlled Conditions : Synthesize the compound using protocols from independent sources (e.g., CAS 254101-11-6 for related Boc-amino acids ) and standardize drying/purification steps.

Q. How can computational methods predict the reactivity of this compound in peptide coupling reactions?

  • Methodological Answer : Employ density functional theory (DFT) to model transition states and activation energies for amide bond formation. Software like Gaussian or ORCA can simulate steric effects from the 4-methyl-3-phenyl substituents. Compare with experimental kinetic data from model reactions, such as couplings involving 4-(Benzyloxy)phenyl isothiocyanate derivatives . Validate predictions using 13^{13}C NMR to track carbonyl reactivity and HPLC to assess coupling efficiency.

Q. What are the stability profiles of this compound under varying pH and temperature conditions, and how can degradation products be characterized?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate the compound in buffers (pH 2–12) at 25–60°C. Monitor degradation via LC-MS and identify products (e.g., tert-butyl alcohol from Boc deprotection).
  • Thermal Analysis : Use TGA (Thermogravimetric Analysis) to assess decomposition thresholds.
  • Environmental Fate Modeling : Apply protocols from environmental chemistry studies (e.g., Project INCHEMBIOL) to predict abiotic transformations .

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